7-Fluoro-1,5-naphthyridin-2(1H)-one
Overview
Description
7-Fluoro-1,5-naphthyridin-2(1H)-one is a useful research compound. Its molecular formula is C8H5FN2O and its molecular weight is 164.14. The purity is usually 95%.
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Scientific Research Applications
Synthetic Routes and Production
7-Fluoro-1,5-naphthyridin-2(1H)-one has been a subject of interest in synthetic chemistry. One study details various synthetic routes for a closely related compound, 7-fluoro-2-methoxy-1,5-naphthyridine, highlighting the importance of fluorine introduction in these compounds. The use of HF or elemental fluorine as cheap sources of fluorine was emphasized for large-scale production, with a one-pot diazotation–fluorodediazoniation method yielding high purity products without isolating unstable diazonium salts (Abele et al., 2014).
Inhibitors of Protein Tyrosine Kinases
7-Substituted 1,6-naphthyridin-2(1H)-ones, closely related to this compound, have been identified as potent inhibitors of protein tyrosine kinases, showing some selectivity for c-Src, a protein involved in cellular control. This discovery is vital in understanding the role of these compounds in potential therapeutic applications (Thompson et al., 2000).
Antibacterial Agents
Compounds structurally similar to this compound, such as 1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids, have been investigated as antibacterial agents. These studies provide insights into the structure-activity relationships, with variations in substituents influencing their antibacterial efficacy. This research underlines the potential of this compound derivatives as antibacterial compounds (Matsumoto et al., 1984).
Antitumor Agents
Further research has explored 7-substituted 1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids, structurally related to this compound, as potential antitumor agents. These studies have focused on understanding the structure-activity relationships and their cytotoxic activities against tumor cell lines, highlighting the therapeutic potential of these compounds in cancer treatment (Tsuzuki et al., 2004).
Fluorescent Probes for Biothiol Detection
Innovative applications of this compound derivatives include their use in fluorescent probes. A derivative was utilized as a fluorophore in a turn-on probe for detecting glutathione in biological samples, demonstrating its usefulness in sensing applications and potential for broader bioanalytical uses (Sun et al., 2020).
Organic Semiconductor Materials
This compound derivatives have also been synthesized for use in organic semiconductor materials. These compounds exhibit properties like high thermal robustness, blue fluorescence, and suitability as electron-transport materials, indicating their potential in developing high-efficiency OLEDs (Wang et al., 2012).
Properties
IUPAC Name |
7-fluoro-1H-1,5-naphthyridin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O/c9-5-3-7-6(10-4-5)1-2-8(12)11-7/h1-4H,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHBAZQRMLAHIPL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC2=C1N=CC(=C2)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00677150 | |
Record name | 7-Fluoro-1,5-naphthyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00677150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
959615-64-6 | |
Record name | 7-Fluoro-1,5-naphthyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00677150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.